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Compound of Interest

Ethyl 5-bromo-6-methylpyrazine-2-
Compound Name:

carboxylate
CAS No.: 2090914-30-8
Cat. No.: B1436093

Get Quote

Executive Summary

The pyrazine-2-carboxylate scaffold represents a critical pharmacophore in infectious disease
and oncology. While historically anchored by Pyrazinamide (PZA)—a cornerstone of first-line
tuberculosis (TB) therapy—recent medicinal chemistry efforts have expanded this class beyond
simple amides.

Modern substituted pyrazine carboxylates (esters and derived amides) exhibit distinct biological
profiles driven by specific structure-activity relationship (SAR) trends:

e Antimycobacterial: Lipophilic esters and 5-substituted amides bypass the requirement for
activation by pyrazinamidase (PncA), effective against PZA-resistant M. tuberculosis.[1]

e Antineoplastic: Kinase inhibition (FGFR, JAK/STAT) is achieved through elaborate 3-amino
and 6-methyl substitutions.

» Antifungal: Specific halogenated derivatives show moderate activity against dermatophytes
(Trichophyton spp.).
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This guide provides a rigorous technical analysis of the synthesis, biological mechanisms, and
experimental validation of these compounds.

Chemical Space and Synthesis Strategies
The Scaffold

The core structure is the pyrazine-2-carboxylic acid (POA). Modifications typically occur at:
e C-2 (Carboxyl): Functionalization into esters (prodrugs) or amides (bioisosteres).

e C-5/C-6: Introduction of lipophilic alkyl groups or halogens (Cl) to modulate LogP and
membrane permeability.

o C-3: Amination to create intramolecular hydrogen bonding motifs common in kinase
inhibitors.

Synthetic Workflows

Two primary routes dominate the access to these derivatives: the Acyl Chloride Method
(classic) and Coupling Reagent Method (mild conditions).

Workflow Diagram: Synthesis of Substituted Pyrazines
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Caption: Divergent synthetic pathways for pyrazine carboxylate derivatives. The acid chloride
route is robust for steric bulk, while T3P coupling prevents racemization in chiral derivatives.

Antimycobacterial Activity: The Core Application
Mechanism of Action (MoA)
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The biological activity of pyrazine carboxylates in Mycobacterium tuberculosis (Mtb) is unique.

[1]

e Prodrug Activation: Classic PZA is hydrolyzed by the bacterial enzyme Pyrazinamidase
(PncA) to Pyrazinoic Acid (POA).[2][3]

e Proton Shuttling: POA accumulates in the cytoplasm, causing acidification and membrane
potential collapse.

» Target Inhibition: POA binds to Ribosomal Protein S1 (RpsA) (inhibiting trans-translation) and
Fatty Acid Synthase | (FAS-I).

Critical Insight: Substituted esters (e.g., n-octyl pyrazinoate) and 5-alkyl derivatives often
bypass PncA activation. They enter the cell passively due to high lipophilicity and hydrolyze via
non-specific esterases or act directly, making them active against PZA-resistant strains (which
typically lack functional PncA).

Pathway Diagram: PZA vs. Lipophilic Analogs
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Caption: Dual entry mechanisms. Lipophilic carboxylates bypass the PncA bottleneck, restoring
activity in resistant strains.

Structure-Activity Relationships (SAR)
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Data indicates that lipophilicity (LogP) correlates strongly with potency for esters, but electronic

effects dominate for amides.

Compound Class

Key Substitution

Effect on Activity Target Organism

Alkyl Esters

C-2 Ester (n-octyl)

Increased membrane
penetration; PncA- M. tuberculosis (MDR)

independent activity.

Halogenated Amides

5-Cl, 6-Cl

Increases metabolic
stability; Electron _

) M. tuberculosis
withdrawal enhances

amide acidity.

Aryl Amides

3,5-bis(CF3)phenyl

High lipophilicity
(LogP ~6.8); High
potency (MIC < 6.25
Hg/mL).[4][5]

M. tuberculosis

Heterocyclic Amides

Thiazole/Benzothiazol

e

Moderate antifungal
activity; reduced

] ) T. mentagrophytes
antimycobacterial

potency.

Emerging Therapeutic Areas
Anticancer (Kinase Inhibition)

Recent studies identify 3-amino-pyrazine-2-carboxamides as FGFR (Fibroblast Growth Factor

Receptor) inhibitors.

e Mechanism: The pyrazine nitrogen and the amide oxygen form a "hinge-binding" motif within
the ATP-binding pocket of the kinase.

o Key Derivative: Compound 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-

carboxamide) acts as a pan-FGFR inhibitor, inducing apoptosis in gastric cancer cell lines.

Antifungal Activity
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While less potent than azoles, pyrazine carboxylates show specificity toward dermatophytes.

o Hit Compound: 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide.[6]
e MIC: 31.25 uM against Trichophyton mentagrophytes.

 Utility: Potential as an agrochemical fungicide or topical therapeutic lead.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-2-Carboxylates (Acid
Chloride Method)

Validation: This protocol ensures complete conversion by monitoring the formation of the
reactive acyl chloride intermediate.

o Activation:

[¢]

Dissolve Pyrazine-2-carboxylic acid (10 mmol) in dry Toluene (20 mL).

[e]

Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF.

o

Reflux for 2-3 hours until gas evolution (SO2/HCI) ceases.

[¢]

Checkpoint: Evaporate a small aliquot; IR should show shift from broad COOH (2500-
3300 cm™?) to sharp COCI (~1770 cm™1).

[¢]

Evaporate solvent in vacuo to yield crude acid chloride.[7]

e Coupling:

[e]

Redissolve crude acid chloride in dry Dichloromethane (DCM).

o

Cool to 0°C. Add Triethylamine (12 mmol) as an acid scavenger.

[¢]

Dropwise add the nucleophile (Alcohol for ester; Amine for amide) (10 mmol).

Stir at RT for 4-12 hours.

[¢]

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17962755/
https://www.jocpr.com/articles/synthesis-and-antimicrobial-activity-of-pyrazine-carboxamide-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436093?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Purification:
o Wash with 5% NaHCO3 (remove unreacted acid) and 1M HCI (remove unreacted amine).

o Dry over Na2S04. Recrystallize from Ethanol/Water.[7]

Protocol B: Microplate Alamar Blue Assay (MABA) for
MIC

Validation: Colorimetric change provides an objective endpoint, reducing observer error
compared to visual turbidity.

e Preparation:
o Prepare stock solution of test compound (e.g., 10 mg/mL in DMSO).
o Dilute in Middlebrook 7H9 broth to 2x desired final concentration.
e Plating:
o Add 100 pL of broth to wells 2-12 of a 96-well plate.
o Add 100 pL of compound to well 1 and perform serial 1:2 dilutions across the plate.

o Inoculate with 100 pL of M. tuberculosis H37Rv (turbidity adjusted to McFarland 1.0,
diluted 1:20).

e |ncubation & Readout:

o Incubate at 37°C for 5-7 days.

o

Add 20 pL of Alamar Blue reagent and 12 pL of 10% Tween 80.

Incubate 24 hours.

o

[¢]

Result:Blue = No Growth (Inhibition); Pink = Growth (Reduction of Resazurin).

[¢]

MIC is the lowest concentration preventing the color change to pink.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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